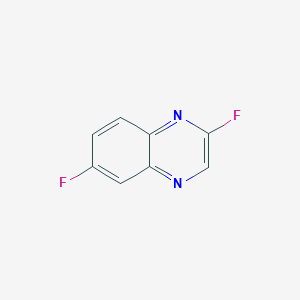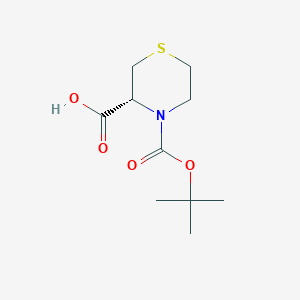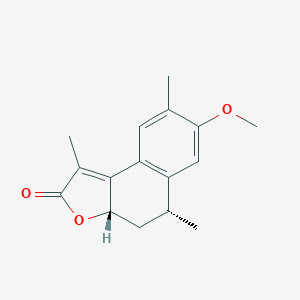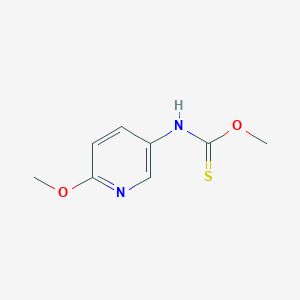
O-methyl (6-methoxypyridin-3-yl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl (6-methoxypyridin-3-yl)carbamothioate, also known as OMPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. OMPCT is a carbamate derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate is in the field of pesticide development. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have potent insecticidal activity against various pests, including aphids, spider mites, and whiteflies. The compound has also been found to have fungicidal activity against various plant pathogens.
In addition to its applications in pesticide development, O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been studied for its potential applications in the field of medicine. The compound has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. O-methyl (6-methoxypyridin-3-yl)carbamothioate has also been found to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus.
Mécanisme D'action
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit acetylcholinesterase, an enzyme that is essential for nerve impulse transmission in insects. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate is believed to inhibit the activity of specific kinases, which are enzymes that play a critical role in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to have various biochemical and physiological effects. In the case of insecticidal activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to cause paralysis and death in insects by inhibiting nerve impulse transmission. In the case of anticancer activity, O-methyl (6-methoxypyridin-3-yl)carbamothioate has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its high potency and specificity. The compound has been found to have potent activity against various pests and pathogens, making it an ideal candidate for pesticide and drug development. However, one of the limitations of using O-methyl (6-methoxypyridin-3-yl)carbamothioate in lab experiments is its potential toxicity. The compound has been found to have toxic effects on non-target organisms, including humans, and therefore requires careful handling and disposal.
Orientations Futures
There are several future directions for research on O-methyl (6-methoxypyridin-3-yl)carbamothioate. One of the primary directions is to further investigate the mechanism of action of the compound. Understanding the specific enzymes and receptors that O-methyl (6-methoxypyridin-3-yl)carbamothioate targets could lead to the development of more potent and specific pesticides and drugs.
Another direction for research is to investigate the potential applications of O-methyl (6-methoxypyridin-3-yl)carbamothioate in the field of nanotechnology. The compound has been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications, including drug delivery and imaging.
Conclusion
In conclusion, O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. O-methyl (6-methoxypyridin-3-yl)carbamothioate has been extensively studied for its potential applications in pesticide development and medicine. The compound has also been found to have unique physicochemical properties that could make it an ideal candidate for various nanotechnology applications. Further research is needed to fully understand the mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate and to explore its potential applications in various fields.
Méthodes De Synthèse
O-methyl (6-methoxypyridin-3-yl)carbamothioate is synthesized through a specific method using a reaction between 6-methoxypyridin-3-amine and thiophosgene. The reaction yields O-methyl (6-methoxypyridin-3-yl)carbamothioate as a white crystalline solid with a melting point of 165-167°C. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Propriétés
Numéro CAS |
120098-49-9 |
|---|---|
Nom du produit |
O-methyl (6-methoxypyridin-3-yl)carbamothioate |
Formule moléculaire |
C8H10N2O2S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
Clé InChI |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
SMILES canonique |
COC1=NC=C(C=C1)NC(=S)OC |
Synonymes |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



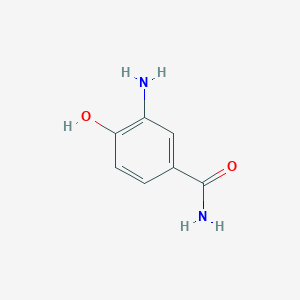

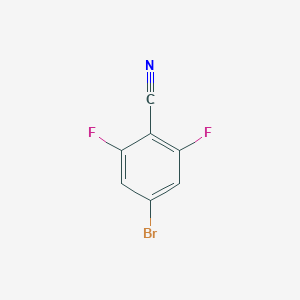
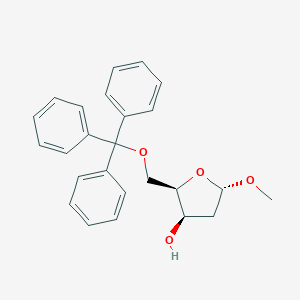
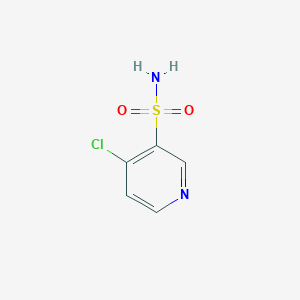
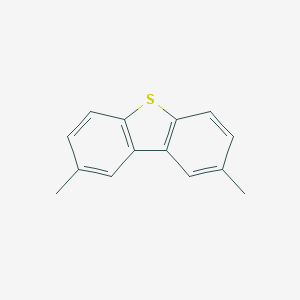
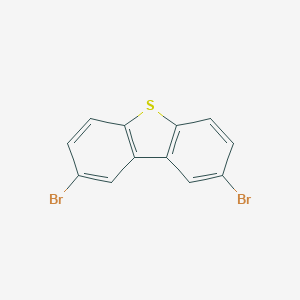
![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
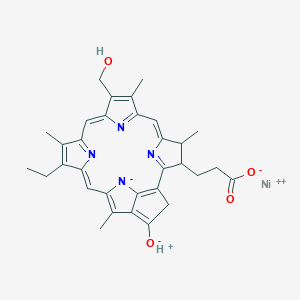
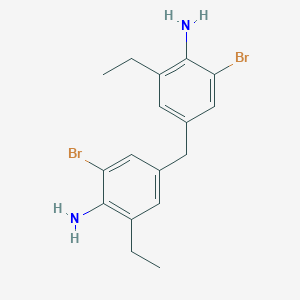
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)
